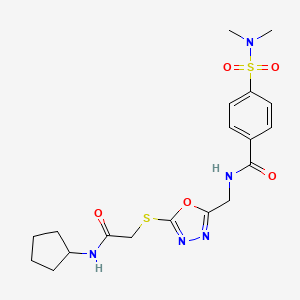

Benzofuran-7-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran-7-carbonitrile is a heterocyclic organic compound . It has a molecular weight of 143.14 and its IUPAC name is 1-benzofuran-7-carbonitrile . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods . For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents . Another method involves the use of sodium hydride and N,N-dimethyl-formamide, followed by phosphoric acid and chlorobenzene, and finally copper (I) iodide and N,N-dimethyl-formamide .

Molecular Structure Analysis

Benzofuran-7-carbonitrile contains a total of 17 bonds; 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Furane .

Chemical Reactions Analysis

Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Physical And Chemical Properties Analysis

Benzofuran-7-carbonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 143.14 and its IUPAC name is 1-benzofuran-7-carbonitrile .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Benzofuran-7-carbonitrile has garnered attention as a potential antibacterial agent. Researchers have discovered potent inhibitors of diapophytoene desaturase (CrtN) based on the nafti ne scaffold, with submicromolar IC50 values. These compounds effectively inhibit pigment production in Staphylococcus aureus (S. aureus) strains, including methicillin-resistant MRSA. Notably, one analog, compound 5m, significantly sensitized bacterial strains to immune clearance and attenuated virulence in vivo .

Pain Management and Enzyme Inhibition

Benzofuran derivatives exhibit efficient pain-killing properties and act as enzyme inhibitors. They target enzymes such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, and LSD1 (lysine-specific demethylase 1). These compounds also find applications in the synthesis of various polymers and dyes, including dye-sensitized solar cells .

Anticancer Potential

Recent research highlights the anticancer potential of benzofuran scaffolds. Both natural and synthetic benzofuran derivatives have demonstrated bioactivity against cancer cells. Further exploration of their mechanisms and therapeutic applications is ongoing .

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives have attracted attention due to their potential applications in many aspects . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research is needed to collect the latest information in this promising area .

Wirkmechanismus

Target of Action

Benzofuran-7-carbonitrile is a compound that has been found to have significant biological activity . For example, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a way that affects the target’s function . For example, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase, which is a key enzyme in the replication of HIV .

Biochemical Pathways

Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Pharmacokinetics

It is known that benzofuran derivatives have been found to have improved bioavailability, which is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Eigenschaften

IUPAC Name |

1-benzofuran-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAICRZPDDBKXPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-7-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2455157.png)

![2-[(6-Methoxypyridin-3-yl)-[(1-methylpyrazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2455159.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2455166.png)

![8-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)